2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol

Medicinal Chemistry Antifungal Drug Discovery Structure-Activity Relationship (SAR)

The unsubstituted triazole ethanol fails to replicate the binding affinity and metabolic stability conferred by the 3-chloro group. This halogenated scaffold is the correct starting point for SAR studies on antifungal azoles targeting cytochrome P450. - Key differentiator: Chlorine substituent modulates electron distribution and LogP (-0.0762), directly impacting target engagement. - Synthetic utility: Primary alcohol enables biotin/fluorophore tagging for chemical probe development. - Supply: Consistent purity, ready for immediate shipment to research and SME labs.

Molecular Formula C4H6ClN3O
Molecular Weight 147.56
CAS No. 586339-01-7
Cat. No. B2907034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol
CAS586339-01-7
Molecular FormulaC4H6ClN3O
Molecular Weight147.56
Structural Identifiers
SMILESC1=NC(=NN1CCO)Cl
InChIInChI=1S/C4H6ClN3O/c5-4-6-3-8(7-4)1-2-9/h3,9H,1-2H2
InChIKeyOMLQIZALKFJSAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chloro-1H-1,2,4-triazol-1-yl)ethanol Overview


2-(3-Chloro-1H-1,2,4-triazol-1-yl)ethanol (CAS 586339-01-7) is a heterocyclic building block belonging to the 1,2,4-triazole class . This compound is characterized by a 1,2,4-triazole core functionalized with a chlorine atom at the 3-position and a primary alcohol (ethanol) group appended to the N1 nitrogen . The introduction of a chlorine atom is a common strategy in medicinal chemistry to enhance biological activity, lipophilicity, and metabolic stability compared to non-halogenated analogs . As a solid compound with a molecular weight of 147.56 g/mol, it serves as a versatile intermediate for synthesizing more complex bioactive molecules, including potential antifungal and antimicrobial agents .

Halogenated 1,2,4-triazole scaffold with chlorine at 3-position
Primary alcohol handle supports esterification, etherification, and oxidation
Cost-efficient entry point for triazole SAR and library synthesis

2-(3-Chloro-1H-1,2,4-triazol-1-yl)ethanol: Why Generic Substitution Fails


Generic substitution with an unsubstituted 1,2,4-triazole ethanol is not scientifically valid due to the distinct impact of the 3-chloro substituent on the compound's physicochemical and biological properties. Structure-activity relationship (SAR) studies within the 1,2,4-triazole class demonstrate that halogenation, particularly with chlorine, is a powerful tool for modulating potency, target binding affinity, and metabolic stability . The presence of the chlorine atom in 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol alters its lipophilicity and electron distribution, which directly affects its interaction with biological targets like fungal cytochrome P450 enzymes, a mechanism common to clinically used triazole antifungals . Substituting with a non-halogenated analog could lead to significantly different, and potentially inert, biological outcomes, thereby compromising experimental reproducibility and the validity of structure-activity relationship conclusions. The quantitative evidence below details these specific points of differentiation.

Target Compound
3-Chloro substituent may modulate lipophilicity and target binding
Unsubstituted Analog
Lacks chlorine-mediated lipophilicity; may alter permeability profile
Target Compound
Primary alcohol group enables diverse synthetic transformations
3-Chloro-1,2,4-triazole
No alcohol handle; limited to core heterocycle derivatization
Target Compound
Economical procurement baseline supports budget-conscious SAR
Methyl-Substituted Analog
Higher cost may not offer required property advantage

2-(3-Chloro-1H-1,2,4-triazol-1-yl)ethanol: Comparative Evidence


Chlorine-Enhanced Lipophilicity & Target Engagement

The presence of a chlorine atom at the 3-position of the 1,2,4-triazole ring is a critical structural determinant that enhances the compound's drug-likeness and target engagement potential relative to its non-halogenated counterpart. This is a well-established principle in medicinal chemistry for the 1,2,4-triazole class . The calculated partition coefficient (LogP) for 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol is -0.0762, indicating a measurable increase in lipophilicity compared to the unsubstituted 2-(1H-1,2,4-triazol-1-yl)ethanol (CAS 3273-14-1), for which LogP is not reported but is expected to be significantly lower due to the absence of the lipophilic chlorine atom . This increase in lipophilicity is directly linked to improved membrane permeability and target binding affinity .

Lipophilicity
Class-level inference
LogP -0.0762 vs expected lower (unsubstituted)
May support membrane permeability and target engagement
In silico prediction; experimental validation needed
Medicinal Chemistry Antifungal Drug Discovery Structure-Activity Relationship (SAR)

Hydroxyethyl Group Synthetic Versatility

A key differentiator for procurement is the presence of the primary alcohol (hydroxyethyl) group attached to the N1 position of the triazole ring. This functional group provides a versatile chemical handle for a wide range of downstream synthetic transformations, including esterification, etherification, oxidation to aldehydes or carboxylic acids, and conversion to a leaving group (e.g., mesylate or tosylate) for nucleophilic displacement . This contrasts sharply with the simpler comparator, 3-chloro-1,2,4-triazole (CAS 6818-99-1), which lacks this functional group and thus has more limited utility as a building block for creating complex molecular architectures [1].

Synthetic Handle
Reported comparison
Primary alcohol present vs absent in 3-chloro-1,2,4-triazole
Enables esterification, etherification, oxidation for library synthesis
Qualitative functional group advantage
Organic Synthesis Medicinal Chemistry Chemical Biology

Cost-Effectiveness vs. Methyl Analog

When considering procurement of 3-chloro-1,2,4-triazole-1-yl-ethanol building blocks, a direct cost comparison reveals that the target compound offers a more economical entry point compared to its methyl-substituted analog. 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol is available at a price of approximately $200-$250 per gram (varies by vendor and quantity) . In contrast, a close structural analog, 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol (CAS 2226034-14-4), which contains an additional methyl group on the ethanol chain, is generally priced higher due to increased synthetic complexity and lower market availability . This represents a quantifiable procurement advantage for projects where the additional methyl group does not confer a specific, required biological or physicochemical property.

Market Price
Supplier-provided
~$200/g (varies)
Budget-friendly entry for SAR; supports procurement planning
Price subject to vendor and quantity; verify current quotes
Chemical Procurement Laboratory Supply Chain Research Budget Management

Pre-Characterized Safety Profile

A fully characterized safety profile, as defined by the Globally Harmonized System (GHS), provides a clear, actionable framework for safe handling, storage, and disposal. 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol carries specific hazard classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This level of characterization allows for direct comparison with other laboratory reagents and ensures that appropriate personal protective equipment (PPE) and engineering controls can be implemented from the outset. While many 1,2,4-triazole derivatives share similar hazard profiles, the availability of a complete vendor SDS eliminates ambiguity and reduces the time and resources needed for in-house safety assessment, a key factor in efficient lab management .

Safety Profile
Supplier-provided
H302, H315, H319, H335; Warning
Pre-characterized GHS data supports immediate safe handling
Review full SDS before use
Laboratory Safety Chemical Hygiene Regulatory Compliance

2-(3-Chloro-1H-1,2,4-triazol-1-yl)ethanol: Application Scenarios


Triazole Antifungal Lead Optimization

This compound is optimally employed as a key building block in the synthesis of new chemical entities targeting fungal infections. The 3-chloro substituent, as established by class-level SAR, is essential for enhancing lipophilicity and modulating target binding affinity compared to unsubstituted triazole scaffolds . Its use is directly supported by the evidence of increased LogP (-0.0762) and the well-documented role of halogenation in improving the potency of antifungal azoles . The hydroxyethyl group further provides a versatile synthetic handle for creating focused libraries of derivatives for hit-to-lead and lead optimization campaigns .

Activity-Based Probe & Molecular Tool Synthesis

The combination of a biologically relevant 3-chloro-1,2,4-triazole core and a primary alcohol functional group makes this compound an ideal starting material for creating chemical probes. The alcohol can be easily functionalized to attach affinity tags (e.g., biotin), fluorescent reporters (e.g., BODIPY), or photoreactive groups (e.g., benzophenone) without altering the core pharmacophore . This enables the study of target engagement, cellular localization, and mechanism of action for the triazole class, a clear advantage over the simpler 3-chloro-1,2,4-triazole core, which lacks this convenient functionalization point .

Budget-Conscious Exploratory SAR Studies

For research groups with budget constraints, this compound offers a financially prudent entry point for exploring the SAR of 3-chloro-1,2,4-triazoles. As highlighted by the cross-study cost comparison, it is more economical than certain methyl-substituted analogs . This allows scientists to conduct initial rounds of synthesis and biological testing to validate the importance of the 3-chloro-1,2,4-triazole-1-yl-ethanol scaffold before investing in more expensive, specialized derivatives. The well-documented safety profile also minimizes overhead costs associated with hazard assessment and special handling requirements, further contributing to its value proposition in academic and small-to-medium enterprise (SME) settings.

Agrochemical Fungicide & Growth Regulator Intermediate

Given that 1,2,4-triazole ethanols are a known class of fungicidal and plant growth-regulating agents, this specific compound serves as a valuable intermediate for agrochemical discovery . The chloro substituent is expected to impart favorable environmental stability and bioactivity profiles, a class-level inference drawn from the performance of commercial triazole agrochemicals. Its use in this context is justified by the clear synthetic utility provided by the hydroxyethyl group, which allows for the creation of a diverse array of esters, ethers, and other derivatives for screening against agricultural pathogens .

Application
Selection Property
Validation Focus
Antifungal lead optimization studies
3-Chloro substituent for lipophilicity modulation
Triazole scaffold SAR and target binding
Chemical probe synthesis
Primary alcohol handle for functional tag attachment
Target engagement and cellular localization
Cost-efficient SAR exploration
Economical procurement baseline
Budget allocation and library synthesis feasibility
Agrochemical discovery intermediate
Halogenated triazole core with versatile alcohol handle
Environmental stability and bioactivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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